molecular formula C18H19NO B12747846 (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol CAS No. 88763-64-8

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol

Katalognummer: B12747846
CAS-Nummer: 88763-64-8
Molekulargewicht: 265.3 g/mol
InChI-Schlüssel: DCZYNQKWNBAGMN-SQNIBIBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indeno-pyridine core with a phenol group, which may contribute to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:

  • Formation of the indeno-pyridine core through cyclization reactions.
  • Introduction of the phenol group via electrophilic aromatic substitution or other suitable methods.
  • Purification and isolation of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify the indeno-pyridine core or the phenol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the indeno-pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic ring or the indeno-pyridine core.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its unique structure could make it a candidate for drug discovery or as a probe in biochemical assays.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Its ability to interact with specific molecular targets could make it a potential therapeutic agent.

Industry

In industrial applications, this compound might be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties could also make it useful in the development of new materials or technologies.

Wirkmechanismus

The mechanism of action of (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with receptors or other proteins to modulate their activity. Detailed studies would be required to elucidate the exact molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4a-alpha,5-alpha,9b-alpha)-4-(2,3,4,4a,5,9b-Hexahydro-1H-indeno(1,2-b)pyridin-5-yl)phenol might include other indeno-pyridine derivatives or phenol-containing compounds. Examples could be:

  • Indeno(1,2-b)pyridine derivatives with different substituents.
  • Phenol derivatives with various functional groups attached to the aromatic ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of an indeno-pyridine core and a phenol group. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

88763-64-8

Molekularformel

C18H19NO

Molekulargewicht

265.3 g/mol

IUPAC-Name

4-[(4aR,5S,9bR)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-b]pyridin-5-yl]phenol

InChI

InChI=1S/C18H19NO/c20-13-9-7-12(8-10-13)17-14-4-1-2-5-15(14)18-16(17)6-3-11-19-18/h1-2,4-5,7-10,16-20H,3,6,11H2/t16-,17+,18+/m1/s1

InChI-Schlüssel

DCZYNQKWNBAGMN-SQNIBIBYSA-N

Isomerische SMILES

C1C[C@@H]2[C@H](C3=CC=CC=C3[C@@H]2NC1)C4=CC=C(C=C4)O

Kanonische SMILES

C1CC2C(C3=CC=CC=C3C2NC1)C4=CC=C(C=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.